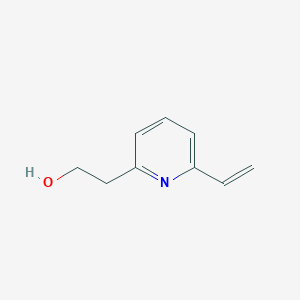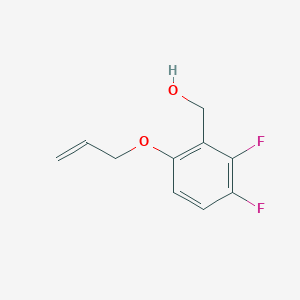
6-(Allyloxy)-2,3-difluorobenzyl Alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'alcool 6-(allyloxy)-2,3-difluorobenzylique est un composé organique qui présente un groupe alcool benzylique substitué par des groupes allyloxy et difluoro.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l'alcool 6-(allyloxy)-2,3-difluorobenzylique peut être réalisée par plusieurs méthodes :
-
Allylation de l'alcool 2,3-difluorobenzylique : : Cette méthode implique la réaction de l'alcool 2,3-difluorobenzylique avec un agent d'allylation tel que le bromure d'allyle en présence d'une base comme le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées.
-
Fluorination de l'alcool allyloxybenzylique : : Une autre approche consiste à commencer par l'alcool allyloxybenzylique et à introduire les atomes de fluor par une réaction de fluoration. Cela peut être fait en utilisant des réactifs comme le trifluorure de diéthylaminosulfure (DAST) ou le Selectfluor dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de l'alcool 6-(allyloxy)-2,3-difluorobenzylique impliquerait probablement l'optimisation des voies synthétiques décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des paramètres de réaction et la mise à l'échelle du processus pour répondre aux besoins industriels.
Analyse Des Réactions Chimiques
Types de réactions
L'alcool 6-(allyloxy)-2,3-difluorobenzylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former l'aldéhyde ou l'acide carboxylique correspondant en utilisant des agents oxydants comme le trioxyde de chrome ou le permanganate de potassium.
Réduction : Le composé peut être réduit pour éliminer le groupe allyloxy ou pour convertir le groupe alcool en un autre groupe fonctionnel en utilisant des agents réducteurs comme l'hydrure de lithium aluminium.
Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes par des réactions de substitution nucléophile en utilisant des réactifs comme le méthylate de sodium.
Réactifs et conditions courantes
Oxydation : Trioxyde de chrome dans l'acide acétique, permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium aluminium dans l'éther, borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol, tert-butylate de potassium dans le diméthylsulfoxyde.
Principaux produits formés
Oxydation : 6-(allyloxy)-2,3-difluorobenzaldéhyde, acide 6-(allyloxy)-2,3-difluorobenzoïque.
Réduction : 6-(allyloxy)-2,3-difluorotoluène.
Substitution : Alcool 6-(méthoxy)-2,3-difluorobenzylique.
4. Applications de la recherche scientifique
L'alcool 6-(allyloxy)-2,3-difluorobenzylique a plusieurs applications dans la recherche scientifique :
Chimie : Il peut être utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.
Biologie : Le composé peut être utilisé dans des études impliquant les interactions enzymatiques et les voies métaboliques en raison de sa structure unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité possédant des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de l'alcool 6-(allyloxy)-2,3-difluorobenzylique implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Le composé peut interagir avec les enzymes et les récepteurs en raison de ses caractéristiques structurelles, influençant leur activité.
Voies impliquées : Il peut affecter les voies métaboliques impliquant des réactions d'oxydation et de réduction, ainsi que les voies liées à ses réactions de substitution.
Applications De Recherche Scientifique
6-(Allyloxy)-2,3-difluorobenzyl Alcohol has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Allyloxy)-2,3-difluorobenzyl Alcohol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features, influencing their activity.
Pathways Involved: It may affect metabolic pathways involving oxidation and reduction reactions, as well as pathways related to its substitution reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Alcool 2,3-difluorobenzylique : Il lui manque le groupe allyloxy, ce qui le rend moins réactif dans certaines réactions chimiques.
Alcool 6-(méthoxy)-2,3-difluorobenzylique : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe allyloxy, ce qui conduit à une réactivité et des applications différentes.
6-(allyloxy)-2,3-difluorotoluène : Structure similaire mais sans le groupe alcool, ce qui affecte ses propriétés chimiques et sa réactivité.
Unicité
L'alcool 6-(allyloxy)-2,3-difluorobenzylique est unique en raison de la présence à la fois de groupes allyloxy et difluoro, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Cela en fait un composé précieux pour diverses applications dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
(2,3-difluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 |
Clé InChI |
APKRGOTUXWIFKM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C(=C(C=C1)F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



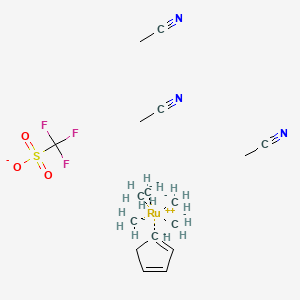

![4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)
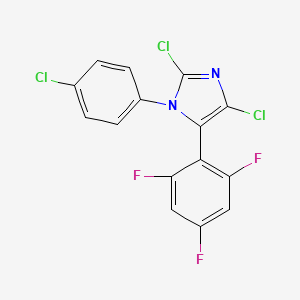

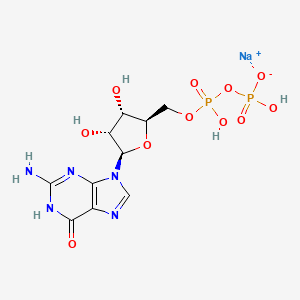

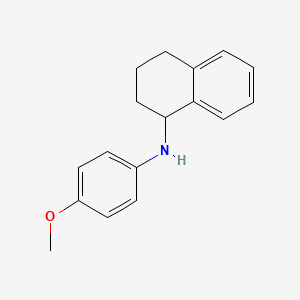

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
